molecular formula C20H24N2O5 B2581975 N1-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-N2-(3-methoxyphenyl)oxalamide CAS No. 1795191-26-2

N1-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-N2-(3-methoxyphenyl)oxalamide

Cat. No.: B2581975
CAS No.: 1795191-26-2
M. Wt: 372.421
InChI Key: ZYLPXNOVDNLLJQ-UHFFFAOYSA-N
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Description

N1-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-N2-(3-methoxyphenyl)oxalamide is a complex organic compound characterized by its unique structure, which includes hydroxyethoxy, p-tolyl, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-N2-(3-methoxyphenyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-(2-hydroxyethoxy)-2-(p-tolyl)ethanol: This intermediate can be synthesized by reacting p-tolyl ethylene oxide with ethylene glycol under basic conditions.

    Formation of N1-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)amine: The intermediate is then reacted with ammonia or an amine to form the corresponding amine.

    Synthesis of this compound: Finally, the amine is reacted with 3-methoxyphenyl oxalyl chloride in the presence of a base to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-N2-(3-methoxyphenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxalamide group can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N1-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-N2-(3-methoxyphenyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-N2-(3-methoxyphenyl)oxalamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-hydroxyethyl)-N2-(3-methoxyphenyl)oxalamide
  • N1-(2-(2-hydroxyethoxy)ethyl)-N2-(3-methoxyphenyl)oxalamide
  • N1-(2-(2-hydroxyethoxy)-2-phenylethyl)-N2-(3-methoxyphenyl)oxalamide

Uniqueness

N1-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-N2-(3-methoxyphenyl)oxalamide is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different properties and applications.

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-N'-(3-methoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5/c1-14-6-8-15(9-7-14)18(27-11-10-23)13-21-19(24)20(25)22-16-4-3-5-17(12-16)26-2/h3-9,12,18,23H,10-11,13H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLPXNOVDNLLJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)OC)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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